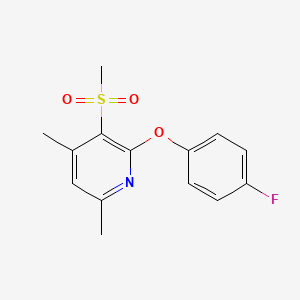

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZGIZNANBPDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves the reaction of 4-fluorophenol with 2,4,6-trimethylpyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H14FNO3S

- Molecular Weight : 295.33 g/mol

- IUPAC Name : 2-(4-fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

The presence of the fluorine atom in this compound enhances its electronegativity and stability, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor growth through specific molecular interactions. Its fluorinated structure may enhance binding affinity to cancer-related targets.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

The compound has shown promise in various biological assays:

- Antimicrobial Properties : Studies have demonstrated its potential to disrupt bacterial cell functions, indicating possible applications in combating antibiotic-resistant strains. The mechanism involves interference with protein synthesis and nucleic acid production in bacteria.

- Bioactive Molecule in Drug Discovery : Its unique structure allows it to serve as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in material science:

- Advanced Materials Development : The compound is explored for creating materials with enhanced thermal stability and resistance to degradation. Its unique chemical properties make it suitable for high-performance applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyridine derivatives:

Key Observations :

- Electron-Withdrawing Effects : The methylsulfonyl group in all compounds enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites .

- The trifluoromethylphenoxy group in increases steric bulk and electron-withdrawing capacity, which may enhance binding to hydrophobic pockets in proteins.

- Molecular Weight : The target compound (307.33 g/mol) falls within the acceptable range for drug-like molecules, whereas the trifluoromethyl analog exceeds typical thresholds (407.41 g/mol), possibly limiting bioavailability.

COX-2 Inhibition Potential

- Imidazo[1,2-a]pyridine derivatives with methylsulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine) exhibit potent COX-2 inhibition (IC₅₀ = 0.07 μM) due to sulfone-mediated hydrogen bonding . By analogy, the target compound’s methylsulfonyl group may confer similar COX-2 selectivity.

- Comparison with Hydrazinyl Derivative : The hydrazine group in could enable metal coordination, shifting activity toward antimicrobial or antitubercular applications rather than COX-2 inhibition.

Anticancer Activity

- Trifluoromethylphenoxy-pyridine derivatives (e.g., ) are explored as STAT3 phosphorylation inhibitors in breast cancer. The fluorophenoxy group in the target compound may similarly disrupt protein-protein interactions in oncogenic pathways .

Biological Activity

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine, with the CAS number 341967-33-7, is a synthetic compound characterized by its unique molecular structure and potential biological activities. The molecular formula is and it has a molecular weight of 295.33 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural components suggest that it may interfere with bacterial cell functions, making it a candidate for further investigation in combating resistant strains.

- Mechanism of Action : The compound's activity may stem from its ability to disrupt protein synthesis and nucleic acid production in bacteria. This is similar to the mechanisms observed in other pyridine derivatives that exhibit antibacterial properties .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that the compound affects microtubule dynamics, leading to mitotic delay and subsequent cell death in HeLa cells, a common cervical cancer cell line .

Potential as a CDK2 Inhibitor

The compound has also been evaluated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells.

- Apoptotic Induction : In studies involving pyrazole-based analogs, modifications similar to those found in this compound resulted in significant apoptotic activity against cancer cells .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing various pyridine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa cells showed that treatment with the compound led to a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis post-treatment, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for 2-(4-fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridine core via nucleophilic substitution or coupling reactions. For example, fluorophenoxy groups are introduced using 4-fluorophenol under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Sulfonylation at the 3-position using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Methylation at the 4- and 6-positions using methyl iodide or dimethyl sulfate under controlled temperatures (40–60°C) .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Analytical Methods :

Q. How is the compound structurally characterized, and what spectroscopic signatures are critical?

Characterization relies on:

Q. What functional groups dictate reactivity, and how do they influence downstream modifications?

- Methylsulfonyl Group : Electron-withdrawing nature activates the pyridine ring for electrophilic substitution but limits nucleophilic attacks. It also enhances solubility in polar solvents .

- Fluorophenoxy Group : Fluorine’s electronegativity stabilizes the aromatic ring, directing further substitutions (e.g., meta to fluorine) .

- Methyl Groups : Steric hindrance at 4,6-positions restricts functionalization at adjacent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Methodological Approach :

-

Design of Experiments (DOE) : Vary parameters systematically:

Parameter Optimal Range Impact on Yield Temperature 50–60°C Prevents side reactions (e.g., over-sulfonylation) Solvent DMF or THF Enhances fluorophenoxy coupling Catalyst Pd/C (for coupling) Accelerates aryl-ether formation -

Continuous Flow Reactors : Improve mixing and heat transfer for sulfonylation steps .

Q. What mechanistic insights explain its biological activity (e.g., COX-2 inhibition)?

Q. How can contradictory bioactivity data between studies be resolved?

Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:

Q. What computational approaches predict its physicochemical properties or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.